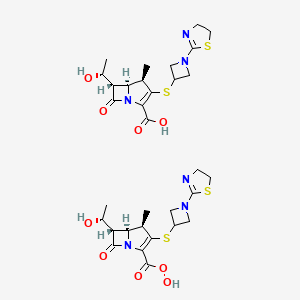

Tebipenem (hydrate)

Description

Contextualization within Carbapenem (B1253116) Antibiotic Research Landscape

Carbapenem antibiotics have been a cornerstone in treating severe bacterial infections for over three decades. Their broad spectrum of activity and stability against many β-lactamase enzymes, including extended-spectrum β-lactamases (ESBLs) and AmpC enzymes, make them indispensable agents against MDR Gram-negative bacteria. sperotherapeutics.comnih.govnih.govresearchgate.netnih.gov Despite their established efficacy, all carbapenems currently marketed for adult patients are administered intravenously. nih.govnih.gov This necessitates hospitalization or intensive care settings, limiting outpatient management and potentially increasing healthcare costs and patient burden. The development of an oral carbapenem, such as tebipenem (B1682724), addresses a significant gap in the antimicrobial arsenal, offering the potential for effective treatment of serious infections outside of traditional hospital settings. nih.govnih.gov Tebipenem is positioned to be the first oral carbapenem antibiotic available for adult use in markets like the United States, aiming to provide a critical alternative for patients with limited oral treatment options. sperotherapeutics.comgsk.combiospace.comcontemporaryobgyn.netfirstwordpharma.com

Historical Trajectory of Tebipenem (hydrate) Discovery and Early Preclinical Investigation

The journey of tebipenem began with its development by Pfizer Inc. as tebipenem pivoxil (TBPM-PI). semanticscholar.org This oral prodrug was first approved in Japan in 2009 for treating pediatric infections, including pneumonia, otitis media, and sinusitis. firstwordpharma.comsemanticscholar.org Subsequently, Spero Therapeutics advanced the development of tebipenem pivoxil hydrobromide (TBPM-PI-HBr), formerly known as SPR994, focusing on its application in adult patients. sperotherapeutics.comnih.govnih.govfirstwordpharma.comglobalbiodefense.comclinicaltrials.gov The hydrobromide salt form was engineered to enhance drug substance and product properties, particularly stability. nih.govfirstwordpharma.comclinicaltrials.gov

Early preclinical investigations revealed tebipenem's potent in vitro and in vivo antibacterial activity against a wide array of Gram-negative and Gram-positive pathogens. nih.govresearchgate.netnih.gov Studies demonstrated its efficacy in murine models of urinary tract infections (UTIs), thigh infections, and lung infections. nih.gov Tebipenem's mechanism of action involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), a characteristic shared with other β-lactam antibiotics. semanticscholar.orgpatsnap.com Crucially, tebipenem exhibits stability against common β-lactamases, such as TEM-1, AmpC, and CTX-M enzymes, which are frequently implicated in resistance to other β-lactams. nih.govnih.gov However, it is susceptible to hydrolysis by certain carbapenemases like KPC, OXA-48, and NDM-1. nih.govnih.gov Research has also indicated a low frequency of spontaneous resistance development to tebipenem. elifesciences.org Furthermore, tebipenem has shown promising activity against Salmonella Typhi, including extensively drug-resistant (XDR) strains. scienceopen.com

Contemporary Academic Research Focus and Significance of Tebipenem (hydrate)

Current academic research on tebipenem (hydrate) largely centers on its potential role in combating contemporary antimicrobial resistance challenges, particularly in the context of complicated urinary tract infections (cUTIs). nih.gov Pivotal Phase 3 clinical trials, such as the PIVOT-PO study, have been instrumental in evaluating tebipenem HBr's efficacy and safety in adult patients with cUTIs, including pyelonephritis, comparing it against intravenous imipenem-cilastatin. sperotherapeutics.comgsk.combiospace.comcontemporaryobgyn.net These trials have demonstrated that tebipenem HBr met its primary endpoints, achieving non-inferiority to intravenous imipenem-cilastatin and leading to the early cessation of the study for efficacy. gsk.combiospace.comcontemporaryobgyn.net

The significance of tebipenem lies in its potential to become the first oral carbapenem approved for adult use in major markets like the United States, which could fundamentally alter the management of cUTIs and other serious Gram-negative infections. sperotherapeutics.comgsk.combiospace.comcontemporaryobgyn.net Academic studies continue to explore its in vitro activity against a broad spectrum of pathogens, including ESBL-producing Enterobacterales and other MDR organisms, often showing MIC90 values comparable to established intravenous carbapenems. nih.govnih.govnih.govnih.govnih.gov Research also extends to its potential utility in specific patient populations, such as those with cancer, and its pharmacokinetic and pharmacodynamic (PK-PD) profiles are subjects of ongoing investigation to optimize its therapeutic application. nih.govnih.govresearchgate.net The development of tebipenem HBr has received support from governmental agencies, underscoring its strategic importance in addressing public health threats posed by antimicrobial resistance. gsk.comglobalbiodefense.com

In Vitro Activity of Tebipenem Against Key Pathogens

Tebipenem exhibits potent in vitro activity against a wide range of Gram-negative and Gram-positive bacteria, including many that are resistant to other commonly used antibiotics. Its efficacy against Enterobacterales, particularly those producing ESBLs and AmpC enzymes, is a key feature, aligning with its potential use in treating complicated urinary tract infections.

| Pathogen | MIC90 (mg/L) | Notes | Source |

| Escherichia coli (general) | ≤0.03 | Equivalent to meropenem (B701)/ertapenem (B1671056) | researchgate.netnih.govnih.gov |

| Escherichia coli (ESBL+) | ≤0.03 | Unaffected by ESBL/AmpC production | nih.govnih.govnih.gov |

| Klebsiella pneumoniae (general) | 0.06 | Equivalent to meropenem | researchgate.netnih.govnih.gov |

| Klebsiella pneumoniae (ESBL+) | 0.06 | Unaffected by ESBL/AmpC production | nih.govnih.govnih.gov |

| Proteus mirabilis | 0.12 | nih.govnih.gov | |

| Pseudomonas aeruginosa | 64 | Less active compared to other Gram-negatives | nih.govresearchgate.net |

| Acinetobacter baumannii | 64 | Broad range of values, generally less active | nih.govresearchgate.net |

| Staphylococcus aureus (MSSA) | ≤0.125 | researchgate.net | |

| Staphylococcus aureus (MRSA) | 16 | Reduced activity compared to MSSA | researchgate.net |

| Enterococcus faecalis | 32 | researchgate.net | |

| Salmonella Typhi (XDR isolates) | 0.12–0.62 | Shows activity against extensively drug-resistant strains | scienceopen.com |

Note: MIC values are presented in milligrams per liter (mg/L), which is equivalent to micrograms per milliliter (µg/mL).

Compound Name List

Tebipenem

Tebipenem (hydrate)

Tebipenem pivoxil

Tebipenem pivoxil hydrobromide (TBPM-PI-HBr)

SPR994

L-084

ME1211

TBPM-PI

LJC 11036

Meropenem

Ertapenem

Doripenem

Imipenem-cilastatin

Properties

Molecular Formula |

C32H42N6O9S4 |

|---|---|

Molecular Weight |

783.0 g/mol |

IUPAC Name |

(4R,5S,6S)-3-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboperoxoic acid;(4R,5S,6S)-3-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C16H21N3O5S2.C16H21N3O4S2/c1-7-11-10(8(2)20)14(21)19(11)12(15(22)24-23)13(7)26-9-5-18(6-9)16-17-3-4-25-16;1-7-11-10(8(2)20)14(21)19(11)12(15(22)23)13(7)25-9-5-18(6-9)16-17-3-4-24-16/h7-11,20,23H,3-6H2,1-2H3;7-11,20H,3-6H2,1-2H3,(H,22,23)/t2*7-,8-,10-,11-/m11/s1 |

InChI Key |

BICPQOJDJQZNEU-ZRGZLJHMSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)O)[C@@H](C)O.C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)OO)[C@@H](C)O |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)O)C(C)O.CC1C2C(C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)OO)C(C)O |

Origin of Product |

United States |

Chemical Synthesis and Prodrug Design Principles of Tebipenem Hydrate

Prodrug Functionality and In Vivo Bioconversion Mechanisms

Structural Attributes Governing Oral Bioavailability and Stability (e.g., 1-β-Methyl Group for DHP-I Stability)

Tebipenem (B1682724), particularly in its prodrug form, Tebipenem pivoxil, has been strategically engineered to overcome the limitations of traditional carbapenems, which are primarily administered intravenously due to poor oral absorption and susceptibility to enzymatic degradation. The structural modifications incorporated into Tebipenem are key to its enhanced oral bioavailability and stability, enabling it to function as an orally administered antibiotic.

A critical structural feature contributing to the stability of Tebipenem, and indeed many newer carbapenems, is the presence of a 1-β-methyl group at the C-1 position of the carbapenem (B1253116) nucleus researchgate.netmoh.gov.my. This methyl group confers significant stability against hydrolysis by renal dehydropeptidase-I (DHP-I), an enzyme that rapidly inactivates earlier carbapenems like imipenem (B608078) and panipenem (B1678378) researchgate.net. By resisting DHP-I degradation, Tebipenem can be utilized without the co-administration of a DHP-I inhibitor, such as cilastatin (B194054) researchgate.netmoh.gov.my. Research indicates that carbapenems possessing this 1-β-methyl group, including meropenem (B701), ertapenem (B1671056), doripenem, biapenem, and tebipenem, are generally stable to DHP-I hydrolysis researchgate.net.

For oral administration, Tebipenem is formulated as the pivoxil ester prodrug, Tebipenem pivoxil (TBPM-PI) moh.gov.mynih.govresearchgate.netselleckchem.comnih.govacs.orgresearchgate.net. This prodrug design is fundamental to achieving adequate intestinal absorption. The pivoxil ester moiety enhances lipophilicity, facilitating passage across the intestinal epithelial cell membranes. Furthermore, studies suggest that Tebipenem pivoxil's absorption is not solely dependent on simple diffusion; it involves uptake transporters such as OATP1A2 and OATP2B1 located on the apical membrane of intestinal cells acs.org. The specific chemical structure, including a nitrogen heterocyclic group at the C3 side chain interacting with C2 carboxylic acids, also plays a role in its oral bioavailability asm.org. The hydrobromide salt of Tebipenem pivoxil (TBPM-PI-HBr) was further developed to improve drug substance and product properties, including enhanced stability nih.gov.

The oral bioavailability of Tebipenem pivoxil has been demonstrated in preclinical animal studies, showing varying percentages across different species:

| Animal Species | Oral Bioavailability (%) |

| Mouse | 71.4 |

| Rat | 59.1 |

| Dog | 34.8 |

| Monkey | 44.9 |

Source: Derived from data presented in selleckchem.com.

Beyond DHP-I, Tebipenem exhibits stability against hydrolysis by common β-lactamases such as TEM-1, CTX-M, and AmpC, which are frequently implicated in resistance to other β-lactam antibiotics nih.gov. However, it is susceptible to hydrolysis by carbapenemases like KPC, OXA-48, and NDM-1 nih.gov. While the prodrug form enhances absorption and the 1-β-methyl group confers enzymatic stability, carbapenems, including Tebipenem, can still undergo degradation under various stress conditions (e.g., temperature, humidity, pH) in aqueous solutions and in the solid state, potentially involving the cleavage of the β-lactam ring researchgate.netresearchgate.netresearchgate.net. The development of the hydrobromide salt aimed to mitigate some of these stability concerns nih.gov.

The structural features of Tebipenem, particularly the 1-β-methyl group for DHP-I resistance and the pivoxil ester prodrug strategy for oral absorption, represent significant advancements in carbapenem development, offering a viable oral therapeutic option.

Molecular Mechanisms of Action of Tebipenem Hydrate

Inhibition of Bacterial Cell Wall Biosynthesis

The structural integrity of the bacterial cell wall is crucial for survival, protecting the bacterium from osmotic stress and maintaining its shape. patsnap.com The primary component of the cell wall is peptidoglycan, a complex polymer of sugars and amino acids. patsnap.com Tebipenem's primary mechanism of action is the inhibition of the final steps of peptidoglycan biosynthesis. patsnap.commedchemexpress.com

Interaction with Penicillin-Binding Proteins (PBPs)

Tebipenem (B1682724), like other β-lactam antibiotics, targets and covalently binds to penicillin-binding proteins (PBPs). nih.govnih.govresearchgate.net These enzymes are essential for the synthesis and remodeling of the bacterial cell wall. nih.govnih.govresearchgate.net By binding to these proteins, tebipenem inhibits their enzymatic activity, which is crucial for the cross-linking of peptidoglycan strands. patsnap.com In Gram-negative bacteria, tebipenem is primarily an inhibitor of PBP 2. nih.govresearchgate.net

Tebipenem demonstrates potent inhibitory activity against multiple PBP subtypes in various pathogens. nih.gov As a carbapenem (B1253116), it is recognized for its broad-spectrum activity which stems from its ability to bind to several PBP types with high affinity. nih.gov Studies have shown that tebipenem is a potent inhibitor of multiple PBPs in pathogens such as Streptococcus pneumoniae and Haemophilus influenzae. nih.gov In S. pneumoniae, tebipenem exhibits strong binding to PBP 1A and PBP 2X. nih.govnih.govresearchgate.net The broad-spectrum activity of carbapenems is attributed to their low nanomolar potency against a range of PBPs. nih.gov

| PBP Subtype | Organism | Binding Activity |

|---|---|---|

| PBP 2 | Gram-negative bacteria (general) | Primary target |

| PBP 1A | Streptococcus pneumoniae | Strong binding |

| PBP 2X | Streptococcus pneumoniae | Strong binding |

The interaction between tebipenem and PBPs has been elucidated at the molecular level through X-ray crystallography. nih.govresearchgate.net These studies have confirmed the formation of a stable, covalent bond between tebipenem and the catalytic serine residue within the active site of the PBP. nih.govnih.gov Specifically, the crystal structures of tebipenem complexed with trypsin-digested forms of PBP 2X and PBP 1A from Streptococcus pneumoniae strain R6 have been determined. nih.govresearchgate.net In these structures, the electron density clearly shows the carbapenem molecule covalently attached to the active site serine (Ser337 in PBP 2X). nih.gov This acylation reaction is effectively irreversible, leading to the inactivation of the PBP enzyme. wikipedia.org

Crystallographic studies have also identified key amino acid residues within the PBP active site that are crucial for the binding of tebipenem. nih.govresearchgate.net The C-2 side chain of tebipenem forms significant hydrophobic interactions with specific residues, which are believed to play an important role in the binding of carbapenems to PBPs. nih.govnih.govresearchgate.net

In PBP 2X from Streptococcus pneumoniae, these interactions occur with Trp374 and Thr526. nih.govresearchgate.net Similarly, in PBP 1A from the same organism, the key interacting residues are Trp411 and Thr543. nih.govresearchgate.net The conservation of these tryptophan and threonine residues in other PBPs, such as PBP 2B, suggests a common mechanism for carbapenem binding across different PBP subtypes. nih.govnih.govresearchgate.net

| PBP Subtype | Organism | Key Interacting Residues |

|---|---|---|

| PBP 2X | Streptococcus pneumoniae | Trp374, Thr526 |

| PBP 1A | Streptococcus pneumoniae | Trp411, Thr543 |

Impact on Peptidoglycan Cross-linking and Resultant Bacterial Lysis

By inactivating PBPs, tebipenem effectively halts the transpeptidation reaction, which is the final and essential step in peptidoglycan synthesis. patsnap.comwikipedia.org This reaction creates cross-links between adjacent peptide chains, providing the necessary rigidity and strength to the cell wall. youtube.com The inhibition of this process leads to the formation of a weakened and defective cell wall. patsnap.com Consequently, the bacterium is unable to withstand the internal osmotic pressure, resulting in cell lysis and death. patsnap.com

β-Lactamase Stability and Inhibition Profiling

A major mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, rendering the antibiotic inactive. patsnap.com Tebipenem, like other carbapenems, exhibits a high degree of stability to many common β-lactamases. asm.orgnih.gov

Tebipenem is stable to hydrolysis by extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, which are prevalent in many multidrug-resistant Gram-negative pathogens. nih.govresearchgate.netnih.govasm.org However, it is susceptible to hydrolysis by certain carbapenemases, including KPC, OXA-48, and NDM-1 enzymes. nih.govresearchgate.netnih.govasm.org The catalytic efficiency (kcat/Km) of these carbapenemases against tebipenem ranges from 0.1 x 10^6 to 2 x 10^6 M-1s-1. nih.govresearchgate.netnih.govasm.org

Interestingly, tebipenem has been shown to be a slow substrate that also inhibits the β-lactamase from Mycobacterium tuberculosis (BlaC). acs.org

| β-Lactamase Type | Interaction with Tebipenem | Catalytic Efficiency (kcat/Km) (M-1s-1) |

|---|---|---|

| TEM-1 | Stable/Resistant to hydrolysis | Not applicable |

| AmpC | Stable/Resistant to hydrolysis | Not applicable |

| CTX-M | Stable/Resistant to hydrolysis | Not applicable |

| OXA-48 | Susceptible to hydrolysis | 0.1 x 106 to 2 x 106 |

| KPC | Susceptible to hydrolysis | 0.1 x 106 to 2 x 106 |

| NDM-1 | Susceptible to hydrolysis | 0.1 x 106 to 2 x 106 |

| BlaC (M. tuberculosis) | Slow substrate/Inhibitor | - |

Stability Against Specific β-Lactamase Classes (e.g., TEM-1, AmpC, CTX-M)

Tebipenem demonstrates notable stability against hydrolysis by several clinically important β-lactamase classes. nih.govnih.govresearchgate.netasm.org It is resistant to the hydrolytic activity of Class A extended-spectrum β-lactamases (ESBLs), such as TEM-1 and CTX-M variants, and Class C cephalosporinases, commonly known as AmpC β-lactamases. nih.govnih.govresearchgate.netasm.org This resilience is a key factor in its potent in vitro activity against many multidrug-resistant Enterobacterales that produce these enzymes. nih.govasm.orgnih.gov Kinetic studies have consistently shown that enzymes like TEM-1, various CTX-M types, and AmpC exhibit no or very low activity in hydrolyzing tebipenem. nih.gov This stability against prevalent ESBL and AmpC enzymes supports its potential utility in treating infections caused by such resistant organisms. nih.govasm.org

Susceptibility to Hydrolysis by Carbapenemases (e.g., KPC, OXA-48, NDM-1)

In contrast to its stability against ESBLs and AmpC, tebipenem is susceptible to hydrolysis by clinically significant carbapenemases. nih.govnih.govresearchgate.netasm.org These enzymes, which are major contributors to carbapenem-resistant Enterobacterales (CRE), effectively inactivate tebipenem. nih.gov Studies have confirmed its hydrolysis by representatives from the three main carbapenemase classes:

Class A: Klebsiella pneumoniae carbapenemase (KPC) nih.govnih.gov

Class D: Oxacillinase-48 (OXA-48) nih.govnih.gov

Class B: New Delhi metallo-β-lactamase (NDM-1) nih.govnih.gov

The catalytic efficiency values (kcat/Km) for the hydrolysis of tebipenem by these enzymes range from 0.1 to 2 x 10⁶ M⁻¹s⁻¹, indicating efficient breakdown of the drug. nih.govnih.govresearchgate.netasm.org This susceptibility explains the limited activity of tebipenem against carbapenemase-producing isolates. nih.govnih.gov

Kinetic Characterization of β-Lactamase Interactions

Interactions with Class A enzymes vary significantly. Tebipenem is stable against hydrolysis by common ESBLs like TEM-1 and CTX-M-15, with no measurable kinetic parameters for hydrolysis. nih.gov However, it is readily hydrolyzed by Class A carbapenemases like KPC-2 and KPC-3, which exhibit high catalytic efficiency against the drug. nih.gov

Table 1: Kinetic Parameters of Tebipenem Hydrolysis by Class A Carbapenemases

Data sourced from Antimicrobial Agents and Chemotherapy. nih.gov

Tebipenem is a potent inhibitor of Class C (AmpC) β-lactamases rather than a substrate. nih.gov For the AmpC enzyme from E. coli, hydrolysis of tebipenem was not detected in kinetic assays. nih.gov This indicates that tebipenem forms a stable complex with the enzyme, effectively inactivating it.

The Class D carbapenemase OXA-48 efficiently hydrolyzes tebipenem. nih.gov Kinetic analysis shows a high turnover rate and catalytic efficiency, confirming that OXA-48 is a significant mechanism of resistance to tebipenem. nih.gov

Table 2: Kinetic Parameters of Tebipenem Hydrolysis by a Class D Carbapenemase

Data sourced from Antimicrobial Agents and Chemotherapy. nih.gov

Metallo-β-lactamases (MBLs), or Class B enzymes, represent a major challenge for all carbapenems, including tebipenem. NDM-1, a prominent MBL, demonstrates very high catalytic efficiency in hydrolyzing tebipenem, significantly higher than that of the KPC and OXA-48 enzymes. nih.gov

Table 3: Kinetic Parameters of Tebipenem Hydrolysis by a Metallo-β-Lactamase

Data sourced from Antimicrobial Agents and Chemotherapy. nih.gov

Specific Inhibition of Mycobacterial β-Lactamases (e.g., BlaC from Mycobacterium tuberculosis)

Tebipenem demonstrates potent inhibitory activity against the class A β-lactamase BlaC, the primary β-lactamase produced by Mycobacterium tuberculosis. Unlike typical substrates that are rapidly hydrolyzed, tebipenem acts as a slow substrate, effectively inhibiting the enzyme through a mechanism of slow tight-binding inhibition. elifesciences.orgnih.gov This interaction is characterized by a time- and concentration-dependent inhibition of BlaC activity. nih.gov

Biochemical studies have determined the kinetic parameters for tebipenem's interaction with BlaC. nih.gov The carbapenem forms an enzyme-drug covalent complex that is hydrolyzed at an exceedingly slow rate. elifesciences.orgnih.gov This prolonged occupancy of the active site prevents the enzyme from inactivating other β-lactam antibiotics. The deacylation step is extremely slow, which traps the BlaC enzyme as a covalent acyl intermediate. acs.org Mass spectrometry analysis has confirmed that the tebipenem acyl-enzyme complex is stable for over 90 minutes, ensuring sustained inhibition. elifesciences.orgnih.gov This stability and slow hydrolysis make tebipenem an effective inhibitor of this key mycobacterial resistance enzyme.

| Parameter | Value | Description |

|---|---|---|

| Km (Apparent Michaelis Constant) | 0.8 µM | Indicates the substrate concentration at which the reaction rate is half of Vmax; a low value suggests high affinity. |

| kcat (Turnover Number) | 0.03 min-1 | Represents the number of substrate molecules converted to product per enzyme molecule per unit of time; a very low value indicates slow hydrolysis. |

| k2 (Acylation Rate) | 3.9 min-1 | The rate constant for the formation of the acyl-enzyme intermediate. |

| k3 (Deacylation Rate) | 0.03 min-1 | The rate constant for the hydrolysis of the acyl-enzyme intermediate and regeneration of the free enzyme. |

| K (Dissociation Constant) | 122 µM | The equilibrium constant for the dissociation of the initial non-covalent enzyme-inhibitor complex. |

Structural Basis of β-Lactamase Inhibition and Acyl-Enzyme Complex Formation

The molecular interactions underpinning tebipenem's inhibition of BlaC have been elucidated through high-resolution X-ray crystallography. elifesciences.orgnih.gov Structural studies have successfully captured both the initial, non-covalent Michaelis-Menten complex and the subsequent, stable covalent acyl-enzyme adduct. elifesciences.orgnih.gov

In the formation of the acyl-enzyme complex, the catalytic Ser70 residue in the active site of BlaC performs a nucleophilic attack on the carbonyl carbon of tebipenem's β-lactam ring. elifesciences.org This reaction is facilitated by the nearby Lys73 residue and results in the opening of the β-lactam ring and the formation of a covalent ester bond between Ser70 and the drug molecule. elifesciences.orgacs.org The resulting BlaC–tebipenem covalent adduct is exceptionally stable, a feature attributed to the specific stereochemistry of the carbapenem. elifesciences.orgnih.gov

To visualize the initial binding step, a K73A BlaC variant, in which the acylation reaction is abolished, was used to trap the Michaelis-Menten complex. elifesciences.orgacs.org The crystal structure of this noncovalent complex shows the intact tebipenem molecule positioned within the active site, revealing the key interactions that precede acylation. elifesciences.org Comparison of the covalent and noncovalent structures provides a detailed mechanistic understanding of how tebipenem effectively binds to and inactivates the BlaC enzyme. elifesciences.orgnih.gov

| Complex | BlaC Variant | Resolution (Å) | Description |

|---|---|---|---|

| BlaC–tebipenem Michaelis-Menten Complex | K73A Mutant | 1.75 | Represents the initial non-covalent binding of intact tebipenem in the active site before the ring is opened. |

| BlaC–tebipenem Covalent Acylated Adduct | Wild-Type (WT) | 1.9 | Shows the tebipenem molecule after β-lactam ring opening, covalently bonded to the active site Ser70 residue. |

Allosteric Modulation of β-Lactamase Activity by Tebipenem (hydrate)

The primary and well-documented mechanism of action for tebipenem against β-lactamases, including BlaC from Mycobacterium tuberculosis, involves direct competitive inhibition at the enzyme's active site. elifesciences.orgnih.gov As detailed previously, tebipenem binds to the active site and forms a long-lived covalent acyl-enzyme intermediate, which effectively sequesters the enzyme and prevents it from hydrolyzing β-lactam antibiotics. elifesciences.orgnih.gov

Based on available scientific literature, there is currently no direct evidence to suggest that tebipenem functions as an allosteric modulator of β-lactamase activity. Allosteric modulation would require the drug to bind to a secondary site on the enzyme, distinct from the active site, inducing a conformational change that alters catalytic activity. The extensive kinetic and structural data for the tebipenem-BlaC interaction consistently point to a mechanism confined to the active site. elifesciences.orgnih.govacs.org Therefore, the inhibitory effects of tebipenem on β-lactamases are attributed to its function as a potent, active-site-directed inhibitor.

Preclinical Microbiological Spectrum and Activity Research

In Vitro Activity

Tebipenem (B1682724) demonstrates potent in vitro activity against a broad range of Enterobacterales, a large order of Gram-negative bacteria that includes many common human pathogens. Its efficacy is comparable to, and in some cases superior to, other carbapenems and commonly used antibacterial agents.

Studies have consistently shown low Minimum Inhibitory Concentration (MIC) values for tebipenem against clinical isolates of Escherichia coli and Klebsiella pneumoniae. For E. coli, MIC90 values (the concentration required to inhibit 90% of isolates) are frequently reported to be as low as 0.03 µg/mL. researchgate.netresearchgate.net Similarly, against K. pneumoniae, the MIC90 is typically around 0.06 µg/mL to 0.125 µg/mL. researchgate.netresearchgate.net This potent activity makes it a significant agent against these prevalent pathogens, which are common causes of urinary tract infections (UTIs) and other serious infections. researchgate.net

Table 1: In Vitro Activity of Tebipenem Against Select Enterobacterales

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

|---|---|---|

| Escherichia coli | ≤0.015 - 0.03 | 0.03 |

| Klebsiella pneumoniae | 0.03 | 0.06 - 0.125 |

| Enterobacter aerogenes | - | ≤0.125 |

| Proteus mirabilis | 0.06 | 0.12 |

A critical advantage of tebipenem is its stability against hydrolysis by many common β-lactamase enzymes, including extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases. researchgate.netnih.gov These enzymes are a primary mechanism of resistance to many penicillins and cephalosporins in Gram-negative bacteria.

Tebipenem retains its potent activity against ESBL-producing strains of E. coli and K. pneumoniae. researchgate.netnih.gov Studies have shown that the MIC values for tebipenem against ESBL-producing isolates are comparable to those for non-ESBL-producing (wild-type) isolates. researchgate.net For example, the MIC50 for tebipenem against wild-type, AmpC-, and/or ESBL-producing isolates has been reported to be 0.03 mg/liter. researchgate.net This demonstrates that the presence of these common resistance enzymes does not significantly impact the efficacy of tebipenem. researchgate.net This stability is a key feature, positioning tebipenem as a potential oral therapeutic option for infections caused by these multidrug-resistant organisms, which often require intravenous carbapenems. researchgate.net

Table 2: Tebipenem Activity Against ESBL and AmpC-Producing Isolates

| Organism (Resistance Profile) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

|---|---|---|

| ESBL-producing E. coli | 0.03 | 0.03 |

| ESBL-producing K. pneumoniae | 0.03 | 0.125 |

| AmpC-producing E. coli | 0.03 | 0.03 |

While tebipenem is stable against ESBL and AmpC enzymes, its activity is compromised against isolates that produce carbapenemases. These enzymes, such as Klebsiella pneumoniae carbapenemase (KPC), New Delhi metallo-β-lactamase (NDM), and oxacillinase-48 (OXA-48), are capable of hydrolyzing carbapenems, including tebipenem. asm.org

Research has shown that tebipenem is susceptible to hydrolysis by KPC, NDM-1, and OXA-48 enzymes. sperotherapeutics.com Consequently, all carbapenem (B1253116) agents, including tebipenem, are less active against isolates that carry carbapenemase genes, with MIC50 values often rising to ≥8 mg/liter. researchgate.net This indicates that tebipenem is not effective against these highly resistant carbapenem-resistant Enterobacterales (CRE) strains. asm.org

Tebipenem demonstrates excellent in vitro activity against Haemophilus influenzae, a common respiratory pathogen. Its potency extends to strains that are resistant to ampicillin (B1664943) through the production of β-lactamases or through alterations in penicillin-binding proteins (β-lactamase-nonproducing, ampicillin-resistant [BLNAR] strains).

The MIC90 of tebipenem against H. influenzae has been reported to be 0.25 µg/mL. nih.gov In a study evaluating its activity against various resistance phenotypes, tebipenem showed potent activity against all classes of H. influenzae, including BLNAR strains. website-files.com For BLNAR isolates, the MIC results for tebipenem ranged from 0.25 to 1 mg/L. jmilabs.com This makes tebipenem a promising agent for respiratory tract infections where ampicillin-resistant H. influenzae is a concern.

Tebipenem has shown in vitro activity against Neisseria gonorrhoeae, the causative agent of gonorrhea. In a Japanese study, the activity of tebipenem against N. gonorrhoeae was found to be nearly equivalent to that of cefixime, a third-generation cephalosporin (B10832234) used for treatment. researchgate.net This suggests its potential as a therapeutic option, although more extensive international surveillance data on its activity against contemporary multidrug-resistant strains are needed.

Tebipenem does not possess clinically relevant in vitro activity against Pseudomonas aeruginosa and Acinetobacter baumannii. These non-fermenting Gram-negative bacilli are known for their intrinsic and acquired resistance to many antibiotics. Studies have consistently reported high MIC90 values for tebipenem against both P. aeruginosa and A. baumannii, typically at 64 µg/mL for both pathogens, indicating a lack of useful activity. nih.govsemanticscholar.org Therefore, tebipenem is not considered a therapeutic option for infections caused by these organisms.

Activity Against Gram-Negative Bacterial Pathogens

Shigella spp. (including Multi-Drug Resistant and Extensively Drug-Resistant Variants)

Tebipenem has demonstrated significant potency against Shigella species, including strains with multi-drug resistant (MDR) and extensively drug-resistant (XDR) profiles. nih.govnih.gov Research has identified tebipenem as a highly active agent against broadly susceptible Shigella and contemporary MDR variants. nih.gov This has led to investigations into repurposing tebipenem pivoxil, the oral prodrug of tebipenem, as a potential treatment for severe gastrointestinal infections caused by these resistant pathogens. nih.govnih.gov

In comparative studies, tebipenem exhibited enhanced activity against a panel of 81 clinical Shigella isolates from Southeast Asia when compared to ciprofloxacin (B1669076), a region where ciprofloxacin resistance in Shigella sonnei is highly prevalent. researchgate.net The high rates of resistance to commonly used antibiotics like azithromycin (B1666446) have underscored the need for alternative therapies. clinicaltrials.gov In vitro susceptibility testing of Shigella isolates from children in Kenya revealed a tebipenem Minimum Inhibitory Concentration (MIC) of 0.031 mcg/mL, indicating a high level of activity. clinicaltrials.gov These findings support the potential of tebipenem as a valuable therapeutic option for shigellosis, particularly in regions with a high burden of antimicrobial resistance. nih.gov

Determination of Minimum Inhibitory Concentration (MIC), MIC50, and MIC90 Values

The in vitro potency of tebipenem has been quantified through the determination of Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism. The MIC50 and MIC90 values, representing the MIC required to inhibit 50% and 90% of isolates, respectively, are critical metrics for assessing an antibiotic's activity against a population of bacteria. nih.gov

Tebipenem has shown potent activity against a range of clinically relevant pathogens. For Enterobacterales, a provisional susceptibility breakpoint has been suggested at ≤0.125 mg/L. nih.govoup.com Studies have demonstrated excellent activity against Escherichia coli and Klebsiella pneumoniae, including strains that produce extended-spectrum β-lactamase (ESBL) and AmpC enzymes. nih.govasm.org

| Organism | MIC50 (mg/L) | MIC90 (mg/L) | Reference |

|---|---|---|---|

| Escherichia coli | ≤0.015 - 0.03 | 0.03 | nih.govnih.gov |

| Klebsiella pneumoniae | 0.03 | 0.125 | nih.govnih.gov |

| Proteus mirabilis | 0.06 | 0.12 | nih.gov |

| Enterobacter aerogenes | - | ≤0.125 | nih.govnih.gov |

| Haemophilus influenzae | - | 0.25 | nih.govnih.gov |

Minimum Bactericidal Concentration (MBC) Determinations

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antibacterial agent required to kill a particular bacterium. Studies determining the MBC of tebipenem confirm its bactericidal action. For isolates of Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae, the MBC values were found to be within a close range of the MIC values. nih.gov

Specifically, the MBC/MIC ratio for E. coli was between 1 and 8, while for S. aureus and K. pneumoniae, the ratio was between 2 and 8. nih.gov An MBC/MIC ratio of ≤4 is often used as a benchmark to define bactericidal activity. The results indicate that tebipenem possesses strong bactericidal effects against these key pathogens. nih.gov

| Organism | MBC Range (μg/mL) | Reference |

|---|---|---|

| Escherichia coli | 0.016–2 | nih.govnih.gov |

| Staphylococcus aureus | 0.063–32 | nih.govnih.gov |

| Klebsiella pneumoniae | 0.031–32 | nih.govnih.gov |

Time-Kill Kinetics Studies

Time-kill kinetics studies are performed to assess the rate of bacterial killing by an antimicrobial agent over time. For tebipenem, these studies have consistently demonstrated bactericidal activity, which is typically defined as a ≥3-log10 (99.9%) reduction in the colony-forming units per milliliter (CFU/mL) of the initial inoculum. asm.orgnih.gov

Against both non-ESBL and ESBL-producing strains of E. coli and K. pneumoniae, tebipenem was found to be bactericidal within 4 hours at concentrations of 4x to 8x the MIC. asm.orgnih.gov This rapid killing activity is comparable to that of meropenem (B701) at 4x its MIC. nih.gov

In studies involving Shigella, tebipenem showed prolonged antibacterial activity at concentrations of 2x to 4x the MIC. nih.gov However, at lower concentrations ranging from 0.5x to 1x the MIC, a rebound in the bacterial population was observed after 6 hours of exposure. nih.gov Similarly, some regrowth was noted in experiments with E. coli and K. pneumoniae at various MIC multiples, but the colonies isolated after 24 hours retained their original susceptibility to tebipenem, indicating that the regrowth was not due to the selection of resistant mutants. nih.gov

Comparative In Vitro Studies with Other Carbapenems (e.g., Meropenem, Imipenem (B608078), Ertapenem) and Other Antimicrobial Agents (e.g., Ceftriaxone, Amoxicillin)

The in vitro activity of tebipenem has been extensively compared with other carbapenems and antimicrobial agents from different classes. These studies highlight its potent and often superior activity against a range of bacterial pathogens.

| Organism | Agent | MIC50 (mg/L) | MIC90 (mg/L) | Reference |

|---|---|---|---|---|

| Escherichia coli | Tebipenem | 0.03 | 0.03 | nih.gov |

| Meropenem | 0.03 | 0.03 | nih.gov | |

| Imipenem | 0.25 | 0.25 | nih.gov | |

| Ertapenem (B1671056) | - | 0.12 | nih.gov | |

| Klebsiella pneumoniae | Tebipenem | 0.03 | 0.125 | nih.gov |

| Meropenem | 0.03 | 0.06 | nih.gov | |

| Imipenem | 0.25 | 0.5 | nih.gov | |

| Ertapenem | 0.06 | 0.25 | nih.gov |

In Vitro Emergence of Resistance Studies

Frequency of Spontaneous Resistance Mutations to Tebipenem (hydrate)

Studies on the emergence of resistance to tebipenem suggest that while bacterial regrowth can occur under certain in vitro conditions, it does not consistently correlate with the development of stable, heritable resistance. In time-kill kinetic studies, bacterial regrowth was observed at lower concentrations of tebipenem. nih.gov However, subsequent analysis of the regrown colonies of E. coli and K. pneumoniae revealed that they maintained a susceptibility profile similar to the parent strain, indicating a lack of selection for resistant mutants under those specific experimental conditions. nih.gov

Further research using a hollow-fiber infection model has explored the relationship between drug exposure and the suppression of resistance. nih.gov These pharmacodynamic studies found that the emergence of resistance could be suppressed by using more fractionated dosing regimens that maintain drug concentrations above the MIC for a sufficient duration. nih.gov Specifically, a free drug area under the concentration-time curve to MIC ratio (fAUC0–24/MIC) corrected for the dosing interval (· 1/tau) of 34.58 to 51.87 was associated with logarithmic bacterial killing and the suppression of resistance. nih.gov This suggests that maintaining appropriate pharmacokinetic and pharmacodynamic parameters is crucial for minimizing the potential for resistance to emerge during therapy.

Identification of Mechanisms of Resistance Emergence Under Controlled In Vitro Exposure

The emergence of resistance to tebipenem under controlled in vitro conditions has been investigated using dynamic models that simulate human pharmacokinetic profiles. The hollow-fiber infection model (HFIM) is a key tool for these assessments, allowing for the study of the relationship between drug exposure and the amplification of resistant bacterial subpopulations over extended periods. nih.govnih.gov

In studies using an HFIM with extended-spectrum β-lactamase (ESBL)-producing Escherichia coli, the pharmacodynamic index that best correlated with efficacy and resistance suppression was the free drug area under the concentration-time curve to minimum inhibitory concentration ratio (fAUC/MIC). nih.govnih.gov Specifically, when corrected for the dosing interval (fAUC₀₋₂₄/MIC · 1/tau), this metric proved crucial. Research demonstrated that progressively more fractionated dosing regimens were more effective at suppressing the emergence of resistance. nih.gov

Dose-ranging studies in the HFIM against ESBL-producing E. coli isolates identified specific exposure thresholds required to prevent resistance. While lower exposures may initially reduce the bacterial load, they can lead to subsequent regrowth of resistant mutants. nih.govresearchgate.net However, achieving an fAUC₀₋₂₄/MIC · 1/tau value between 34.58 and 51.87 resulted in significant logarithmic killing of the bacteria and effectively suppressed the amplification of resistant subpopulations over the study period. nih.gov In 10-day HFIM experiments simulating a tebipenem regimen of 600 mg every eight hours, amplification of resistance was observed intermittently but never became the dominant population. researchgate.net

Time-kill experiments against Shigella species also provide insight into resistance potential. At concentrations of 2 to 4 times the MIC, tebipenem demonstrated sustained antibacterial activity. However, at lower concentrations (0.5 to 1 times the MIC), bacterial rebound was observed after 6 hours of exposure, suggesting the potential for resistance emergence when drug concentrations are suboptimal. researchgate.net The frequency of spontaneous resistance mutations in vitro for S. flexneri was found to be low, calculated at less than 1.2 × 10⁻⁹. researchgate.net

| Organism | Pharmacodynamic Index | Exposure Threshold for Resistance Suppression | Outcome | Source |

|---|---|---|---|---|

| ESBL-producing E. coli | fAUC₀₋₂₄/MIC · 1/tau | 34.58 - 51.87 | Logarithmic bacterial killing and suppression of resistance. | nih.gov |

| ESBL-producing E. coli | Simulated 600 mg q8h regimen | Not Applicable | Intermittent amplification of resistance, but did not become the dominant population over 10 days. | researchgate.net |

Pharmacodynamic Principles and Modeling of Tebipenem Hydrate in Preclinical Studies

Time-Dependent Pharmacodynamics (PD)

Tebipenem (B1682724) exhibits time-dependent pharmacodynamics, meaning its efficacy is primarily related to the duration for which its concentration remains above a certain threshold, rather than the peak concentration itself nih.govasm.orgnih.gov. This characteristic is often modeled using specific indices that correlate drug exposure with antibacterial effect.

Free Drug Area Under the Curve to Minimum Inhibitory Concentration (fAUC:MIC) as a Pharmacodynamic Index

The ratio of the free drug area under the concentration-time curve (fAUC) to the minimum inhibitory concentration (MIC), often adjusted for the dosing interval (fAUC:MIC · 1/τ), has been identified as a critical index for predicting Tebipenem's efficacy nih.govnih.govnih.govoup.comresearchgate.netasm.org. Studies have established specific target values for this index to achieve different levels of antibacterial activity.

Stasis: A median fAUC₀₋₂₄/MIC · 1/τ value of 23 was found to be associated with bacterial stasis across 11 strains of Enterobacteriaceae nih.govnih.govresearchgate.net. In a different in vitro model, an fAUC:MIC ratio·1/τ of 7.23 was linked to net bacterial stasis oup.comresearchgate.net.

Bacterial Killing and Resistance Suppression: Higher fAUC:MIC · 1/τ values are required for more significant bacterial killing and the suppression of resistance. Values ranging from 34.58 to 51.87 were associated with logarithmic killing and resistance suppression nih.govnih.govresearchgate.net. An fAUC₀₋₂₄/MIC · 1/τ value of 69.15 was observed to suppress resistance in hollow-fiber infection models (HFIM) nih.gov. Furthermore, achieving 1-log₁₀ CFU reductions required an fAUC:MIC ratio·1/τ of 13.1, and 2-log₁₀ CFU reductions required 32.4 oup.comresearchgate.net.

Time Above Minimum Inhibitory Concentration (%T>MIC) as a Pharmacodynamic Predictor

While fAUC:MIC is a primary index, the fraction of the dosing interval that free drug concentrations remain above the MIC (%fT>MIC) also plays a role in predicting Tebipenem's activity, particularly for time-dependent agents oup.comasm.org. In hollow-fiber models, the %fT>MIC ranged from 28% to 100% asm.org. In some preclinical models, both %fT>MIC and fAUC:MIC ratio·1/τ were found to similarly describe Tebipenem's PK/PD relationship oup.com.

Dose-Response Relationships in Preclinical Infection Models

Dose-response relationships for Tebipenem have been investigated in preclinical infection models, such as the neutropenic murine thigh infection model. These studies aim to identify the doses required to achieve specific antibacterial effects. In a murine thigh infection model, the dose-response relationship was characterized using an inhibitory sigmoid maximum-effect (Emax) model. A half-maximal effect (stasis) was observed with a total daily dose of 11.13 mg/kg of body weight, administered as 3.71 mg/kg every 8 hours (q8h) nih.gov. These findings help in understanding the magnitude of drug exposure needed for efficacy.

Pharmacokinetic-Pharmacodynamic (PK/PD) Target Attainment in Animal Infection Models

PK/PD target attainment studies are crucial for translating preclinical findings into potential clinical regimens. For Tebipenem, achieving specific fAUC:MIC · 1/τ targets has been linked to successful outcomes in animal models. For instance, studies utilizing 11 strains of Enterobacteriaceae indicated that a median fAUC₀₋₂₄/MIC · 1/τ of 23 was required for stasis nih.govnih.govresearchgate.net. Furthermore, target attainment analyses predict that approximately 90% of patients with complicated urinary tract infections (cUTI) isolates of E. coli and K. pneumoniae with MICs of 0.06 μg/ml would achieve the nonclinical stasis targets with appropriate Tebipenem dosing nih.gov. The time-dependent nature of Tebipenem suggests that fractionating doses to maintain concentrations above the MIC for longer periods is beneficial asm.org.

Dynamics of Resistance Emergence in Pharmacodynamic Models (e.g., Hollow Fiber Infection Model)

The emergence and suppression of antimicrobial resistance are critical considerations, particularly with the increasing prevalence of multidrug-resistant organisms. Hollow Fiber Infection Models (HFIM) have been instrumental in studying these dynamics for Tebipenem.

Studies using HFIM have demonstrated that progressively more fractionated dosing regimens lead to the suppression of resistance nih.govnih.govresearchgate.net. Specifically, an fAUC₀₋₂₄/MIC · 1/τ value of 69.15 was shown to suppress resistance nih.gov. In HFIM studies evaluating E. coli isolates, Tebipenem exposures simulating 600 mg q8h reduced bacterial burdens below the initial inoculum over a 10-day period. However, intermittent amplification of pre-existing drug-resistant subpopulations was observed towards the end of the study duration, though it was never equal to that of the total population at this regimen researchgate.netwebsite-files.com. This highlights the importance of optimizing dosing to not only achieve bacterial killing but also to actively suppress the selection and amplification of resistant strains.

Mechanisms of Antimicrobial Resistance to Tebipenem Hydrate

β-Lactamase-Mediated Resistance Mechanisms

Bacteria can develop resistance to β-lactam antibiotics, including carbapenems like Tebipenem (B1682724), through the production of β-lactamases. These enzymes hydrolyze the β-lactam ring, rendering the antibiotic inactive.

Identification of Specific Carbapenemases Hydrolyzing Tebipenem

Tebipenem demonstrates stability against hydrolysis by common extended-spectrum β-lactamases (ESBLs) such as TEM-1, CTX-M, and AmpC enzymes. This characteristic contributes to its potent activity against bacteria producing these enzymes nih.govnih.govresearchgate.netasm.org. However, Tebipenem is susceptible to hydrolysis by carbapenemases, a class of β-lactamases that can degrade carbapenems. Specifically, Tebipenem is hydrolyzed by KPC (Klebsiella pneumoniae carbapenemase), OXA-48 (Oxacillinase-48), and NDM-1 (New Delhi metallo-β-lactamase-1) enzymes nih.govnih.govresearchgate.netasm.org.

Furthermore, research into metallo-β-lactamases (MBLs) has shown that while Tebipenem generally exhibits superior resistance to evolved IMP-1 variants (which have developed increased catalytic efficiency against meropenem (B701) and ertapenem), its interaction with these enzymes is complex and dependent on specific amino acid substitutions within the MBLs asm.org.

Table 1: Hydrolysis of Tebipenem by Key β-Lactamases

| β-Lactamase Class | Specific Enzyme | Hydrolysis of Tebipenem | Catalytic Efficiency (kcat/Km) nih.govnih.govresearchgate.netasm.org | Notes |

| Class A | KPC | Susceptible | 0.1 to 2 × 106 M−1s−1 | |

| Class D | OXA-48 | Susceptible | 0.1 to 2 × 106 M−1s−1 | |

| Class B (MBL) | NDM-1 | Susceptible | 0.1 to 2 × 106 M−1s−1 | |

| Class B (MBL) | IMP variants | Varies; generally more resistant than other carbapenems | Evolved IMP variants show increased hydrolysis of other carbapenems, but Tebipenem shows superior resistance asm.org. | |

| Class A | TEM-1 | Resistant | ||

| Class A | CTX-M | Resistant | ||

| Class C | AmpC | Resistant |

Molecular Epidemiology of Tebipenem-Resistant β-Lactamase Genes

The molecular epidemiology of β-lactamase genes, particularly carbapenemase genes, is crucial for understanding the spread of Tebipenem resistance. While studies often focus on the prevalence of ESBLs like CTX-M, which Tebipenem is generally stable against, the emergence and dissemination of carbapenemase-producing Enterobacterales (CRE) pose a significant threat. For instance, in the United States, Escherichia coli isolates causing urinary tract infections (UTIs) frequently carry blaCTX-M genes, often within the ST131 clone asm.orgoup.com. While Tebipenem maintains activity against many of these ESBL-producing strains, the presence of co-expressed carbapenemases would confer resistance. The molecular epidemiology of carbapenemase genes like blaKPC, blaOXA-48, and blaNDM in clinical settings directly correlates with the potential for Tebipenem resistance.

Enzymatic Hydrolysis Kinetics and Structural Adaptations Conferring Resistance to Tebipenem (hydrate)

The susceptibility of Tebipenem to hydrolysis by carbapenemases is quantified by their catalytic efficiency, typically expressed as kcat/Km. For KPC, OXA-48, and NDM-1, these values range from 0.1 to 2 × 106 M−1s−1, indicating that these enzymes can effectively hydrolyze Tebipenem nih.govnih.govresearchgate.netasm.org. Structural adaptations within these β-lactamases, such as specific amino acid substitutions in the active site, can influence their substrate specificity and hydrolysis rates. For example, the evolution of IMP metallo-β-lactamases, driven by selective pressure from other carbapenems, can alter their interaction with Tebipenem, with some variants demonstrating reduced susceptibility asm.org. In contrast, Tebipenem is a slow substrate for the Mycobacterium tuberculosis β-lactamase, BlaC, with a reported kcat of 0.04 min−1 acs.orgnih.gov.

Target Site Modifications (e.g., Penicillin-Binding Protein Alterations)

Resistance to β-lactam antibiotics can also arise from modifications at the drug's target site, primarily the penicillin-binding proteins (PBPs). These bacterial enzymes are essential for peptidoglycan cross-linking, a critical step in cell wall synthesis.

Characterization of Mutations in Penicillin-Binding Proteins Affecting Tebipenem Binding

Tebipenem, like other carbapenems, exerts its antibacterial effect by binding to and inhibiting PBPs. It is a potent inhibitor of multiple PBPs across various bacterial species. In Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae, PBP 2 is identified as a primary target for Tebipenem nih.gov. In Streptococcus pneumoniae, Tebipenem has been shown to bind to PBP 2X and PBP 1A asm.org.

Mutations in the genes encoding PBPs can alter the three-dimensional structure of the active site, reducing the affinity of Tebipenem for its target. Such modifications can lead to decreased susceptibility or resistance. For instance, alterations in Haemophilus influenzae PBP3 (encoded by the ftsI gene) are associated with β-lactam resistance, and Tebipenem's activity may be influenced by its specific binding affinity to these modified PBPs nih.gov. Studies investigating the mechanisms of resistance in E. coli have suggested that PBP mutations, alongside other factors like porin alterations or efflux pump upregulation, could contribute to reduced susceptibility to Tebipenem asm.orgoup.com.

Table 2: Tebipenem Interaction with Penicillin-Binding Proteins (PBPs)

| Bacterial Species | Primary PBP Targets | Impact of PBP Alterations on Tebipenem Binding | Relevant Resistance Mechanisms |

| Escherichia coli | PBP 2 | Reduced affinity due to mutations | PBP mutations, porin changes |

| Klebsiella pneumoniae | PBP 2 | Reduced affinity due to mutations | PBP mutations, porin changes |

| Streptococcus pneumoniae | PBP 2X, PBP 1A | Mutations can reduce affinity | PBP mutations |

| Haemophilus influenzae | PBP3 (ftsI) | Affinity may be altered by mutations | ftsI gene mutations |

Role of L,D-Transpeptidases in Tebipenem Resistance

L,D-transpeptidases (LDTs) are enzymes involved in bacterial peptidoglycan synthesis, particularly in forming cross-links that strengthen the cell wall. Unlike classical PBPs, LDTs are generally resistant to most β-lactam antibiotics. However, carbapenems and penems, including Tebipenem, can inhibit LDT activity researchgate.netdiva-portal.orgresearchgate.net. Tebipenem has demonstrated binding and inhibitory activity against specific LDTs, such as LdtMab2 researchgate.net.

While LDTs are targets for carbapenems, their role in conferring resistance to Tebipenem is complex. In some instances, LDTs can contribute to intrinsic resistance to β-lactams, and their inactivation by carbapenems is a known mechanism. However, certain LDTs, like LdtC in Mycobacterium smegmatis, are resistant to carbapenems, suggesting that LDTs can also be part of carbapenem-resistant pathways researchgate.net. The ability of LDTs to incorporate non-canonical D-amino acids into peptidoglycan may also influence cell wall structure and potentially impact susceptibility to antibiotics diva-portal.org.

Table 3: L,D-Transpeptidases (LDTs) and Tebipenem

| LDT Type/Enzyme | Interaction with Carbapenems (General) | Interaction with Tebipenem | Potential Role in Resistance |

| General LDTs | Inhibited by carbapenems and penems | Exhibits binding and activity against LdtMab2 researchgate.net | Contribute to cell wall strength; can be targets for carbapenems |

| LdtC | Resistant to carbapenems | Not specified | May be part of carbapenem-resistant pathways |

Efflux Pump Systems in Tebipenem Resistance

Efflux pumps are a significant mechanism by which bacteria confer resistance to a wide range of antimicrobial agents, including tebipenem. These pumps are membrane proteins that actively transport compounds out of the bacterial cell, thereby reducing intracellular drug concentrations below inhibitory levels nih.govfrontiersin.orgnih.govmdpi.com.

Identification of Specific Efflux Pumps Contributing to Tebipenem Resistance

While specific studies detailing efflux pumps directly impacting tebipenem resistance are still emerging, general mechanisms of efflux pump action in Gram-negative bacteria provide insight. The Resistance-Nodulation-Cell Division (RND) superfamily is a prominent group of efflux pumps known to contribute to multidrug resistance in Gram-negative bacteria. These tripartite systems, composed of an inner membrane transporter, a periplasmic adapter protein, and an outer membrane factor, can expel diverse substrates, including antibiotics nih.govmicropspbgmu.ruresearchgate.net. Overexpression of these pumps, or other efflux systems like the Major Facilitator Superfamily (MFS), can lead to reduced susceptibility to various antibiotics, potentially including tebipenem nih.govmicropspbgmu.runih.gov.

Mechanistic Studies of Efflux Pump Overexpression and Regulation

The expression of efflux pump genes is tightly regulated and can be induced by various stimuli or environmental conditions, including the presence of antibiotics themselves micropspbgmu.ruresearchgate.netnih.gov. Mutations in regulatory genes can lead to the overexpression of these pumps, resulting in a higher capacity to export drugs nih.govmicropspbgmu.runih.gov. For instance, in Acinetobacter baumannii, overexpression of RND efflux pumps like AdeABC has been linked to carbapenem (B1253116) resistance, and this overexpression can be influenced by external factors nih.gov. While direct studies on tebipenem-induced efflux pump overexpression are limited, the general principle suggests that bacterial strains with upregulated efflux systems may exhibit reduced susceptibility to tebipenem.

Outer Membrane Permeability Alterations

The outer membrane (OM) of Gram-negative bacteria acts as a selective barrier, controlling the passage of molecules into the cell nih.gov. Alterations in the OM's composition or structure can significantly impact antibiotic susceptibility by reducing drug entry nih.govfrontiersin.org.

Small, hydrophilic antibiotics like β-lactams, including carbapenems, typically enter Gram-negative bacteria through porin channels in the outer membrane nih.gov. Resistance can arise from modifications to these porins, such as loss or reduced expression of major porins (e.g., OmpC, OmpF), or through mutations that decrease porin function nih.govfrontiersin.org. Such changes limit the influx of tebipenem into the bacterial cell, thereby contributing to resistance nih.govfrontiersin.org. It is important to note that OM permeability changes often occur in conjunction with increased efflux pump activity, creating a synergistic effect on resistance nih.gov.

Genetic and Genomic Characterization of Resistance Determinants

The genetic basis of tebipenem resistance can be elucidated through advanced genomic techniques, allowing for the identification and characterization of specific resistance genes and mutations.

Whole Genome Sequencing and Comparative Genomics of Resistant Isolates

Whole Genome Sequencing (WGS) and comparative genomics are powerful tools for identifying the genetic underpinnings of antibiotic resistance in bacterial isolates nih.govasm.orgmdpi.comresearchgate.net. By comparing the genomes of tebipenem-susceptible and tebipenem-resistant strains, researchers can pinpoint specific mutations, gene acquisitions, or alterations in gene expression that confer resistance nih.govasm.orgmdpi.com. Studies assessing the in vitro susceptibility of tebipenem against ESBL- and AmpC-producing Escherichia coli and Klebsiella pneumoniae have utilized whole-genome sequenced isolates to understand resistance profiles nih.govresearchgate.net. These approaches can reveal mutations in genes encoding porins or regulatory elements affecting efflux pump expression, which are key contributors to reduced susceptibility nih.govfrontiersin.orgasm.org.

In Vitro Evolution of Resistance to Tebipenem (hydrate)

The development of antimicrobial resistance is a critical concern in public health, necessitating a thorough understanding of how bacteria evolve resistance to new and existing agents. In vitro studies are fundamental in characterizing the propensity of microorganisms to develop resistance through spontaneous mutation or adaptation under selective pressure. Research into the in vitro evolution of resistance to Tebipenem (hydrate) has focused on quantifying the frequency of spontaneous resistance mutations and observing changes in susceptibility through serial passage experiments, alongside identifying underlying genetic and molecular mechanisms.

Frequency of Spontaneous Resistance

Studies investigating the spontaneous mutation rate for Tebipenem have generally indicated a low propensity for resistance development. For instance, in Shigella flexneri strain 2457T, the frequency of spontaneous resistance to Tebipenem was determined to be less than 1.2 × 10–9 when assessed at concentrations of 4x and 10x the minimum inhibitory concentration (MIC) elifesciences.orgscispace.comresearchgate.netelifesciences.org. This frequency is comparable to that observed for other established antimicrobials, including fluoroquinolones elifesciences.orgscispace.comresearchgate.netelifesciences.org. Similar findings were reported for Enterobacterales, where the frequency of resistance to Tebipenem (TBP) in Escherichia coli (Ec) and Klebsiella pneumoniae (Kp) at 4x to 8x MIC ranged from <6.87 × 10-9 to 5.54 × 10-5, demonstrating a low rate of spontaneous resistance comparable to meropenem (MEM) and ertapenem (B1671056) (ETP) oup.comresearchgate.net.

Serial Passage Studies and Observed Changes

Serial passage experiments provide insight into how resistance can emerge and increase over time under continuous drug exposure. In studies involving E. coli and K. pneumoniae, isolates were subjected to serial passages with Tebipenem, meropenem, and ertapenem over a 14-day period oup.comresearchgate.net. These experiments revealed a gradual increase in MIC values for Tebipenem, with some isolates showing a five to seven 2x dilution increase in MIC compared to baseline values oup.comresearchgate.net. Mutants selected during both single-step and multi-step resistance studies exhibited decreased susceptibility to Tebipenem, meropenem, and ertapenem, suggesting common resistance mechanisms oup.comresearchgate.net.

Mechanisms of Resistance Identified

The primary mechanism identified through in vitro evolution studies for Tebipenem resistance involves alterations in outer membrane proteins, particularly porins. Mutants selected during serial passage studies frequently displayed modifications in OmpC in E. coli and its homologue, OmpK36, in K. pneumoniae oup.comresearchgate.net. These alterations are associated with reduced outer membrane permeability, which hinders the drug's access to its target, leading to elevated MICs oup.comresearchgate.net.

Tebipenem also demonstrates stability against hydrolysis by common β-lactamases, including TEM-1, AmpC, and CTX-M enzymes, which are prevalent resistance mechanisms against other β-lactam antibiotics nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov. However, Tebipenem is susceptible to hydrolysis by certain carbapenemases, such as OXA-48, KPC, and NDM-1 enzymes researchgate.netresearchgate.net. This susceptibility to specific carbapenemase enzymes represents a direct mechanism by which bacteria can acquire resistance to Tebipenem.

Time-kill assays have also provided evidence of potential resistance development. While Tebipenem exhibited protracted antibacterial activity against Shigella at higher concentrations (2–4x MIC), population rebounds were observed at lower concentrations (0.5–1x MIC) after 6 hours of exposure, indicating a possible emergence of tolerance or resistance in a portion of the bacterial population elifesciences.orgelifesciences.org.

Data Table: Frequency of Spontaneous Tebipenem Resistance

| Antimicrobial | Bacterial Species/Strain | Concentration (x MIC) | Frequency of Spontaneous Resistance | Reference(s) |

| Tebipenem | Shigella flexneri 2457T | 4x and 10x | <1.2 × 10–9 | elifesciences.orgscispace.comresearchgate.netelifesciences.org |

| Tebipenem | Enterobacterales (Ec, Kp) | 4x to 8x | <6.87 × 10-9 to 5.54 × 10-5 | oup.comresearchgate.net |

| Meropenem | Enterobacterales (Ec, Kp) | 4x to 8x | Similar to Tebipenem | oup.comresearchgate.net |

| Ertapenem | Enterobacterales (Ec, Kp) | 4x to 8x | Similar to Tebipenem | oup.comresearchgate.net |

Advanced Research Methodologies and Future Directions in Tebipenem Hydrate Studies

Omics Approaches in Tebipenem (B1682724) (hydrate) Research

Omics technologies, encompassing transcriptomics, proteomics, and metabolomics, provide a holistic view of cellular processes, enabling researchers to understand how bacteria respond to antimicrobial agents at a molecular level. These approaches are instrumental in deciphering complex biological responses, identifying mechanisms of action, and uncovering pathways associated with resistance or susceptibility to drugs like Tebipenem (hydrate).

Transcriptomics and Proteomics of Bacterial Gene Expression in Response to Tebipenem (hydrate) Exposure

Transcriptomics analyzes the complete set of RNA transcripts produced by a cell, offering insights into gene expression patterns. Proteomics, conversely, studies the entire proteome, revealing the functional proteins present. When applied to bacterial studies involving Tebipenem (hydrate), these techniques can identify specific genes and proteins that are up- or down-regulated upon exposure. This can illuminate the pathways targeted by Tebipenem, reveal stress responses, or highlight mechanisms that contribute to bacterial survival or resistance. For instance, transcriptomic analysis could identify changes in genes involved in cell wall synthesis, DNA replication, or metabolic pathways in response to Tebipenem's inhibition of penicillin-binding proteins (PBPs) patsnap.com. Proteomic studies could then confirm these findings at the protein level and identify post-translational modifications or altered protein abundances that are critical for the bacterial response.

| Potential Omics Finding (Conceptual) | Description of Change | Potential Implication for Tebipenem Research |

| Upregulated Genes/Proteins | Stress Response Proteins (e.g., heat shock proteins) | Indicates cellular stress induced by Tebipenem. |

| Efflux Pump Components | Suggests potential resistance mechanisms involving drug expulsion. | |

| Cell Wall Synthesis Modulators | May reveal compensatory mechanisms or pathways affected by Tebipenem. | |

| Downregulated Genes/Proteins | Ribosomal Proteins | Could indicate inhibition of protein synthesis as a secondary effect. |

| Metabolic Enzymes | Suggests metabolic reprogramming in response to drug pressure. |

Metabolomics of Tebipenem (hydrate) Biotransformation and Bacterial Metabolic Response

Metabolomics involves the comprehensive analysis of small molecules (metabolites) within a biological system, providing a snapshot of the cell's metabolic state and its response to external stimuli diva-portal.orgnih.gov. In the context of Tebipenem (hydrate), metabolomics can be used to:

Identify Biotransformation Pathways: Understand how bacteria might metabolize or modify Tebipenem, potentially leading to inactivation or altered activity.

Characterize Metabolic Shifts: Reveal how bacterial metabolism is altered when cells are exposed to Tebipenem. This could include changes in energy production, nutrient utilization, or the synthesis of essential molecules.

Uncover Resistance Mechanisms: Metabolomic profiles might reveal specific metabolic adaptations that confer resistance to Tebipenem. For example, alterations in pathways related to cell wall precursors or energy metabolism could be indicative of resistance.

By analyzing the metabolomic profiles of bacteria treated with Tebipenem (hydrate), researchers can gain deeper insights into its mechanism of action and the metabolic adaptations that bacteria employ to survive or resist its effects.

| Potential Metabolomic Finding (Conceptual) | Metabolite Class/Pathway | Observed Change | Potential Implication for Tebipenem Research |

| Altered Amino Acid Metabolism | Branched-chain amino acids | Decrease | May indicate disruption of protein synthesis or energy pathways. |

| Changes in Lipid Profiles | Fatty acids | Increase/Decrease | Could reflect alterations in cell membrane fluidity or energy storage. |

| Modified Carbohydrate Metabolism | Glycolytic intermediates | Fluctuations | Suggests shifts in energy generation strategies. |

| Presence of Biotransformation Products | Tebipenem metabolites | Detection | Identifies how bacteria process the drug. |

Synergy and Combination Studies with Other Antimicrobial Agents and Resistance Modulators

The growing threat of antimicrobial resistance necessitates the exploration of combination therapies. Tebipenem (hydrate) has shown promise when used in conjunction with other antimicrobial agents or resistance modulators, potentially restoring or enhancing efficacy against resistant pathogens aku.eduresearchgate.net.

Studies have investigated the synergistic potential of Tebipenem with agents such as LpxC inhibitors, azithromycin (B1666446), ciprofloxacin (B1669076), ceftriaxone, and mecillinam. For example, Tebipenem has demonstrated partial synergy with LpxC inhibitors against various enteric bacteria and notable synergy with azithromycin against specific Salmonella isolates researchgate.net. Such combinations can broaden the spectrum of activity, overcome specific resistance mechanisms, and potentially slow the emergence of new resistance aku.edu. Furthermore, combining Tebipenem with β-lactamase inhibitors is crucial for activity against carbapenemase-producing bacteria nih.gov.

| Combination Partner | Target Organism/Condition | Observed Interaction | Reference |

| LpxC Inhibitor | Shigella, Salmonella, E. coli | Partial Synergy | researchgate.net |

| Azithromycin | Salmonella (invasive/non-invasive) | Synergy | researchgate.net |

| Ciprofloxacin | S. aureus, P. aeruginosa | Additive/Synergistic | arvojournals.org |

| Mecillinam | S. flexneri, S. typhimurium, E. coli | Indifference/Partial Synergy | researchgate.net |

| Avibactam | Mycobacterium abscessus | Synergy | researchgate.net |

Development of Novel In Vitro and In Vivo Models for Antimicrobial Research

The evaluation of Tebipenem (hydrate)'s efficacy and the study of its resistance mechanisms rely on robust in vitro and in vivo models. Researchers have employed various experimental systems to assess its activity and pharmacokinetic-pharmacodynamic (PK-PD) properties.

In vitro Models: These include standard Minimum Inhibitory Concentration (MIC) assays and cumulative MIC inhibition curves to determine the drug's potency against a range of bacterial species researchgate.net. Time-kill assays are also utilized to assess the rate and extent of bacterial killing aku.edu.

In vivo Models: Animal models are critical for understanding efficacy in a complex biological system. These include:

Sepsis Mouse Models: Used to evaluate anti-infective effects against pathogens like E. coli, S. aureus, P. aeruginosa, and K. pneumoniae researchgate.net.

Murine Thigh Infection Model: Employed for pharmacokinetic-pharmacodynamic (PK-PD) studies and to assess the emergence of resistance nih.gov.

Murine Ascending Urinary Tract Infection Model: Utilized to evaluate efficacy in a relevant infection site clinicaltrials.gov.

Chinchilla Model: Used to study otitis media caused by penicillin-resistant Streptococcus pneumoniae sigmaaldrich.com.

Hollow-Fiber Infection Model (HFIM): A sophisticated in vitro model that mimics in vivo conditions, used to study drug exposure and resistance development nih.gov.

| Model Type | Specific Model | Pathogen/Condition Studied | Key Findings/Purpose | Reference |

| In vitro | MIC Inhibition Curves | Various pathogenic bacteria | Assess antibacterial effects at various concentrations. | researchgate.net |

| In vitro | Time-Kill Assays | Salmonella Typhi, Salmonella Paratyphi A | Determine bacterial killing rates and synergy with other antimicrobials. | aku.edu |

| In vitro | Hollow-Fiber Infection Model (HFIM) | Enterobacteriaceae (E. coli, K. pneumoniae) | Study relationship between drug exposure and emergence of resistance. | nih.gov |

| In vivo | Sepsis Mouse Model | E. coli, S. aureus, P. aeruginosa, K. pneumoniae | Evaluate anti-infective effect and mortality reduction. | researchgate.net |

| In vivo | Murine Thigh Infection Model | Enterobacteriaceae (E. coli, K. pneumoniae) | PK-PD studies, assess drug exposure required for stasis and resistance emergence. | nih.gov |

| In vivo | Murine Ascending Urinary Tract Infection Model | E. coli | Evaluate in vivo efficacy, reduction in bacterial burden in kidney, bladder, and urine. | clinicaltrials.gov |

| In vivo | Chinchilla Model of Otitis Media | Penicillin-resistant Streptococcus pneumoniae | Evaluate efficacy against experimental otitis media. | sigmaaldrich.com |

Perspectives on Overcoming Emerging Resistance to Tebipenem (hydrate) and Future Research Trajectories

The emergence of bacterial resistance to antibiotics is a critical global health challenge. For Tebipenem (hydrate), strategies to overcome or mitigate resistance include combination therapies and a deeper understanding of resistance mechanisms.

Overcoming Emerging Resistance:

Combination Therapy: As highlighted in Section 7.5, combining Tebipenem with agents like β-lactamase inhibitors or other classes of antibiotics can restore or enhance its activity against resistant strains, including those producing carbapenemases aku.eduresearchgate.netnih.gov.

Understanding Resistance Mechanisms: Research is ongoing to fully elucidate how bacteria develop resistance to Tebipenem. This includes studying genetic mutations, altered target enzymes (PBPs), or enhanced efflux pump activity. Investigating strains with carbapenemase genes, for instance, is crucial as these mechanisms can confer resistance to Tebipenem nih.gov. The activity of Tebipenem against IMP-producing strains remains an area requiring further study researchgate.net.

Novel Drug Delivery Systems: While not directly an omics or synergy study, research into novel carriers for Tebipenem pivoxil aims to enhance its dissolution and bioavailability, which could indirectly impact its efficacy and the development of resistance researchgate.net.

Future Research Trajectories:

Clinical Development: Tebipenem HBr has shown promising results in Phase III trials (e.g., PIVOT-PO), leading to anticipated regulatory submissions and potential approval as the first oral carbapenem (B1253116) for complicated urinary tract infections (cUTIs) urologytimes.comgsk.combiospace.com. This marks a significant step towards broader clinical application.

Expanded In Vitro and In Vivo Studies: Further investigations are needed to fully characterize Tebipenem's PK/PD profile across different patient populations and to establish optimal dosing strategies researchgate.net. Research into its impact on the gut microbiota and potential for promoting colonization by other resistant bacteria, such as Clostridioides difficile or Candida spp., is also warranted nih.gov.

Mechanistic Investigations: Continued application of omics technologies (transcriptomics, proteomics, metabolomics) will be vital for a comprehensive understanding of Tebipenem's mechanism of action, its interaction with bacterial physiology, and the molecular underpinnings of resistance.

Broader Pathogen Spectrum: While Tebipenem demonstrates potent activity against many Gram-negative and Gram-positive bacteria, including ESBL producers nih.govresearchgate.netnih.gov, its activity against specific challenging pathogens like Pseudomonas aeruginosa and Acinetobacter spp., or carbapenemase-producing strains, requires further evaluation and potentially combination strategies nih.govnih.gov.

Q & A

Q. How to address tebipenem’s instability in longitudinal studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.